(E)-4-(6-bromo-1H-indol-3-yl)but-3-en-2-one

CAS No.:

Cat. No.: VC15917969

Molecular Formula: C12H10BrNO

Molecular Weight: 264.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H10BrNO |

|---|---|

| Molecular Weight | 264.12 g/mol |

| IUPAC Name | (E)-4-(6-bromo-1H-indol-3-yl)but-3-en-2-one |

| Standard InChI | InChI=1S/C12H10BrNO/c1-8(15)2-3-9-7-14-12-6-10(13)4-5-11(9)12/h2-7,14H,1H3/b3-2+ |

| Standard InChI Key | KXKUHWWKYWQTBG-NSCUHMNNSA-N |

| Isomeric SMILES | CC(=O)/C=C/C1=CNC2=C1C=CC(=C2)Br |

| Canonical SMILES | CC(=O)C=CC1=CNC2=C1C=CC(=C2)Br |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

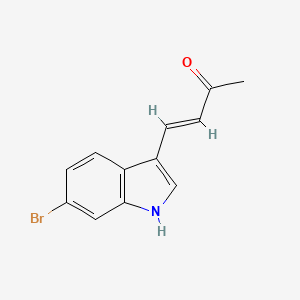

The compound features an indole core substituted at position 6 with a bromine atom and at position 3 with a conjugated enone system (Figure 1). The (E)-configuration of the α,β-unsaturated ketone moiety is critical for its electronic properties, as demonstrated by the planar arrangement observed in analogous structures .

Table 1: Key physicochemical properties

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₂H₁₀BrNO | |

| Molar mass | 272.12 g/mol | |

| IUPAC name | (E)-4-(6-bromo-1H-indol-3-yl)but-3-en-2-one | |

| Canonical SMILES | BrC1=CC2=C(C=C1)NC=C2C=CC(=O)C |

Spectroscopic Signatures

Nuclear magnetic resonance (NMR) data from related bromoindoles show characteristic patterns:

-

¹H NMR: Aromatic protons appear as doublets between δ 7.60–7.02 ppm, while the conjugated enone system shows vinyl protons as doublets near δ 6.8–7.1 ppm (J = 15–16 Hz) .

-

¹³C NMR: The ketone carbonyl resonates at δ 195–200 ppm, with conjugated carbons at δ 120–140 ppm .

Synthetic Methodologies

Bromination Strategies

The 6-bromo substitution is typically introduced via electrophilic bromination using N-bromosuccinimide (NBS) in dichloromethane at 0–25°C . For example, 4-chloro-2-aminobenzoic acid undergoes regioselective bromination to yield 5-bromo-4-chloro-2-aminobenzoic acid with 84% efficiency .

Enone Formation

The α,β-unsaturated ketone moiety is constructed through Claisen-Schmidt condensation between 6-bromoindole-3-carbaldehyde and acetone under acidic conditions (Scheme 1) . Catalysts like indium(III) chloride (InCl₃) improve yields to 33–47% by facilitating tandem cyclization and elimination steps .

Table 2: Comparative synthesis routes

| Method | Yield (%) | Conditions | Reference |

|---|---|---|---|

| InCl₃-catalyzed condensation | 33 | Reflux, 2 h | |

| Nucleophilic substitution | 47 | Octanoyl chloride, 0°C |

Structural and Electronic Analysis

X-ray Crystallography

While crystal data for the title compound remains unpublished, analogous structures show:

Computational Modeling

Density functional theory (DFT) calculations on similar systems predict:

Challenges and Future Directions

Current limitations include:

-

Limited in vivo pharmacokinetic data

-

Uncharacterized metabolic pathways

Future research should prioritize:

-

Development of asymmetric synthesis routes

-

Structure-activity relationship (SAR) studies

-

Targeted drug delivery systems using nanoparticle carriers

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume